Desmethyl Iopamidol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

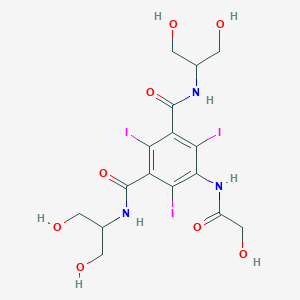

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXCZTZZDIVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-41-8 | |

| Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Desmethyl Iopamidol (Impurity B)

[1]

Structural Characterization, Formation Mechanism, and Analytical Control [1][2]

Executive Summary

Desmethyl Iopamidol (Pharmacopeial status: Iopamidol EP Impurity B / USP Related Compound B) is a critical process-related impurity found in the synthesis of the non-ionic contrast agent Iopamidol.[3][4] Chemically identified as the glycolic acid analog of Iopamidol, it arises primarily from raw material impurities in the acylation step.[1]

This technical guide provides a comprehensive analysis of this compound, detailing its chemical structure, mechanism of formation, synthesis of reference standards, and validated analytical protocols for its detection and quantification in pharmaceutical quality control.[1]

Chemical Identification & Structure

This compound differs from the parent molecule, Iopamidol, by a single methylene (

Structural Comparison

| Feature | Iopamidol (Parent API) | This compound (Impurity B)[3][4] |

| CAS Number | 60166-93-0 | 77868-41-8 |

| Molecular Formula | ||

| Molecular Weight | 777.09 g/mol | 763.06 g/mol |

| C-5 Side Chain | L-Lactoylamino ( | Glycolamido ( |

| Chirality | Chiral center in side chain (S-isomer) | Achiral side chain (Glycolyl group) |

Physicochemical Properties

-

Solubility: Highly soluble in water and DMSO; sparingly soluble in methanol.

-

Polarity: The absence of the hydrophobic methyl group makes this compound slightly more polar than the parent compound.

-

Elution Characteristics: In reverse-phase HPLC (C18), it typically elutes before Iopamidol due to increased polarity.

Mechanism of Formation

This compound is classified primarily as a Process Impurity rather than a degradation product. Its formation is directly linked to the purity of the acylating agent used in the final steps of Iopamidol synthesis.[1]

The Competitive Acylation Pathway

The synthesis of Iopamidol involves the reaction of the intermediate 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide (often called "Free Amine") with (S)-2-(acetyloxy)propanoyl chloride (protected L-Lactic acid chloride).

-

Root Cause: If the L-Lactic acid raw material contains Glycolic acid (hydroxyacetic acid) impurities, the corresponding acid chloride (Acetoxyacetyl chloride ) will be generated.

-

Reaction: This impurity competes with the main reagent to acylate the 5-amino position, irreversibly forming the Desmethyl analog.

Formation Pathway Diagram

Figure 1: Competitive acylation pathway leading to the formation of this compound (Impurity B).

Analytical Characterization & Control

Due to the structural similarity between the impurity and the API, high-resolution separation techniques are required.[1] The following protocols are based on harmonized pharmacopeial standards (EP/USP).

HPLC Method (Liquid Chromatography)

The standard method utilizes Reverse-Phase HPLC (RP-HPLC) with UV detection.

-

Column: C18 (L1 packing),

, -

Mobile Phase A: Water (100%).

-

Mobile Phase B: Water : Acetonitrile (75 : 25 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV @ 240 nm.[5]

-

Temperature: 30°C - 60°C (Higher temperature improves resolution of the amide rotamers).

-

Elution Order:

-

This compound (Impurity B): RRT ~0.60 - 0.65

-

Iopamidol (Main Peak): RRT 1.00

-

Mass Spectrometry (LC-MS) Identification

For definitive identification during method validation:

-

Ionization: ESI Positive Mode (

or -

Parent Ion:

( -

Key Fragmentation: Loss of the side chain moieties. The mass difference of 14 Da (

vs

Analytical Workflow Diagram

Figure 2: Routine quality control workflow for Iopamidol impurity profiling.

Synthesis of Reference Standard

For analytical method validation, a pure reference standard of this compound is required.[1]

Protocol Summary:

-

Starting Material: 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide.

-

Reagent: Acetoxyacetyl chloride (2-3 equivalents).

-

Solvent: Dimethylacetamide (DMAc).

-

Procedure:

-

Dissolve amine in DMAc.

-

Add Acetoxyacetyl chloride dropwise at 0-5°C.

-

Stir at room temperature for 12 hours.

-

Hydrolysis: Treat the reaction mixture with aqueous NaOH (pH 10-11) to remove the O-acetyl protecting groups.

-

Purification: Desalt using ion-exchange resins (cation/anion) followed by preparative HPLC or crystallization from ethanol/water.

-

-

Characterization: Confirm structure via

,

Regulatory & Safety Profile

-

Classification: Organic Impurity / Related Substance.

-

Regulatory Limits:

-

EP / USP: Individual impurity limit is typically NMT 0.10% .

-

Total Impurities: NMT 0.25% - 0.50%.

-

-

Toxicity: As a close structural analog of Iopamidol, this compound is not expected to exhibit acute toxicity significantly different from the parent.[1] However, as an impurity, it carries no diagnostic benefit and contributes to the overall osmotic load and potential for hypersensitivity; thus, it must be minimized to ALARP (As Low As Reasonably Practicable) levels.[1]

References

-

European Pharmacopoeia (Ph. Eur.) , 11th Edition.[1] Monograph: Iopamidol. Strasbourg: Council of Europe. Link

-

United States Pharmacopeia (USP) , USP-NF 2024. Iopamidol Related Compounds. Rockville, MD: U.S. Pharmacopeial Convention.[1] Link

-

LGC Standards . This compound (Iopamidol EP Impurity B)[3][1][4] Data Sheet. Link

-

BenchChem . Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide. Link

-

Tullio, M. et al. (1982).[1] Synthesis and properties of Iopamidol. Farmaco Ed Sci, 37(11), 768-780.[1]

A Technical Guide to the Formation Pathways of Iopamidol EP Impurity B

Executive Summary: Iopamidol is a widely used non-ionic, low-osmolar iodinated contrast agent essential for modern medical imaging.[1] The stringent control of impurities in its final drug product is paramount to ensure patient safety and therapeutic efficacy. Iopamidol EP Impurity B, also known as Desmethyl Iopamidol or 5-[(Hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a critical impurity monitored under pharmacopeial guidelines.[2][3][4] This technical guide provides an in-depth analysis of the formation pathways of this impurity. Our investigation reveals that Impurity B is not a degradation product of Iopamidol but is unequivocally a process-related impurity. Its formation is intrinsically linked to the main Iopamidol synthesis, arising from the acylation of a common intermediate with a C2-acylating agent present as a contaminant in the raw materials. Understanding this pathway is crucial for developing robust control strategies in the manufacturing process.

Iopamidol and the Imperative of Purity

Iopamidol's chemical structure, N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is designed for high water solubility and low osmolality, which minimizes patient discomfort and adverse reactions.[1][5] The quality and safety of Iopamidol are directly dependent on the purity of the active pharmaceutical ingredient (API). Impurities, even in trace amounts, can potentially alter the efficacy, safety, and stability of the drug product.

Iopamidol EP Impurity B is a specified impurity in major pharmacopeias. Its structure is highly analogous to Iopamidol, differing only in the C5 side chain, where the (S)-2-hydroxypropanoyl group of Iopamidol is replaced by a hydroxyacetyl group. This subtle structural difference necessitates a thorough understanding of its origin.

Data Summary: Key Compounds

| Compound | Chemical Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| Iopamidol | N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide | 60166-93-0 | C₁₇H₂₂I₃N₃O₈ | 777.09 |

| Impurity A | 5-Amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide | 60166-98-5 | C₁₄H₁₈I₃N₃O₆ | 705.02 |

| Impurity B | 5-[(Hydroxyacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide | 77868-41-8 | C₁₆H₂₀I₃N₃O₈ | 763.06 |

The Synthetic Landscape of Iopamidol

The formation of Impurity B is inextricably linked to the synthetic route of Iopamidol itself. A common and efficient manufacturing process for Iopamidol involves a multi-step synthesis that builds the molecule around a central tri-iodinated benzene ring. The final step in this sequence is the critical point where the pathway to either Iopamidol or Impurity B diverges.

The generalized synthesis proceeds as follows:

-

Amidation: The process begins with 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl). This highly reactive di-acid chloride is reacted with two equivalents of serinol (2-amino-1,3-propanediol).[6]

-

Formation of Core Intermediate: This reaction forms the stable diamide backbone of the molecule, yielding Iopamidol Impurity A . This compound is the common precursor to both Iopamidol and several related impurities.[6][7]

-

Acylation: The final step involves the selective acylation of the primary amine group at the C5 position of Impurity A. To produce Iopamidol, an activated form of (S)-2-hydroxypropanoic acid, typically (S)-2-acetoxypropionyl chloride, is used.[6] A subsequent deprotection step (hydrolysis of the acetate) yields the final Iopamidol product.

The Primary Formation Pathway of Impurity B

Analysis of the synthetic process reveals that Impurity B is a classic process-related impurity . It is not formed from the degradation of the final Iopamidol molecule but is instead co-synthesized when specific contaminants are present in the starting materials for the final acylation step.

The key mechanism is the acylation of the common intermediate, Iopamidol Impurity A , with a reactive C2-acylating agent instead of the intended C3-acylating agent ((S)-2-acetoxypropionyl chloride).

Causality of Formation: The most probable contaminant in the (S)-2-acetoxypropionyl chloride reagent is chloroacetyl chloride (Cl-CH₂-CO-Cl) or a related glycolic acid derivative. The presence of this C2 impurity leads to a competing acylation reaction.

-

Erroneous Acylation: During the final synthesis step, the primary amine of Iopamidol Impurity A reacts with the chloroacetyl chloride contaminant. This forms the chlorinated intermediate, 5-[(chloroacetyl)amino]-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.[7]

-

Hydrolysis: During the reaction workup or subsequent purification steps (which often involve aqueous or basic conditions for deprotection), the chlorine atom on the newly added side chain is hydrolyzed to a hydroxyl group. This hydrolysis step converts the chlorinated intermediate into the final, stable Iopamidol EP Impurity B.

This pathway is substantiated by patent literature, which describes a specific method for synthesizing Impurity B by intentionally reacting Impurity A with chloroacetyl chloride.[7]

Distinguishing from Degradation Pathways

It is critical to differentiate process-related impurities from degradants. Degradation studies of Iopamidol, particularly under conditions like UV irradiation or advanced oxidation, show distinct pathways that do not lead to the formation of Impurity B.[8][9] These degradation processes typically involve:

-

Deiodination: The cleavage of carbon-iodine bonds on the benzene ring.[8]

-

Hydroxylation: The addition of hydroxyl groups to the aromatic ring.[8]

-

Hydrolysis: The breakdown of the amide bonds in the side chains under harsh conditions.[10]

The transformation of Iopamidol's (S)-2-hydroxypropanoyl side chain into a hydroxyacetyl group would require a C-C bond cleavage, a high-energy process not observed under typical stability or degradation studies. This provides strong evidence that Impurity B is not a degradant of the Iopamidol molecule.

Experimental Protocols for Synthesis

The following protocols, adapted from synthetic procedures described in the literature, illustrate the formation of the core intermediate and Impurity B itself.[7] These methods are intended for research and analytical standard preparation.

Protocol 1: Synthesis of Iopamidol Impurity A (Core Intermediate)

This protocol outlines the formation of the common precursor from the starting acid chloride.

Materials:

-

5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-Cl)

-

Serinol (2-amino-1,3-propanediol)

-

N,N-dimethylacetamide (DMAc)

-

Triethylamine

-

Deionized water

-

Ethanol or Isopropanol

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve ATIPA-Cl in DMAc (e.g., 1g in 2-5 mL).

-

In a separate vessel, prepare a solution of serinol in DMAc (e.g., 1g in 5-10 mL).

-

To the ATIPA-Cl solution, add triethylamine (approx. 2.1-3.0 molar equivalents).

-

Slowly add the serinol solution to the ATIPA-Cl mixture while maintaining the temperature below 30°C. The molar ratio of ATIPA-Cl to serinol should be approximately 1:2.2-3.0.

-

Stir the reaction mixture at room temperature for 18-24 hours until the reaction is complete (monitored by HPLC).

-

Once complete, slowly pour the reaction mixture into deionized water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with deionized water, and then with ethanol or isopropanol.

-

Dry the solid under vacuum to yield Iopamidol Impurity A.

Protocol 2: Synthesis of Iopamidol EP Impurity B

This protocol demonstrates the formation of Impurity B from Impurity A, simulating its formation from a contaminated reagent.

Materials:

-

Iopamidol Impurity A (synthesized as per Protocol 1)

-

Chloroacetyl chloride

-

N,N-dimethylacetamide (DMAc)

-

Chloroform or Dichloromethane

-

Deionized water

Procedure:

-

Suspend Iopamidol Impurity A in a mixture of DMAc and chloroform (or dichloromethane) (e.g., 1g Impurity A in 1 mL DMAc and 3 mL chloroform).

-

Cool the suspension in an ice bath to 0-5°C.

-

Slowly add chloroacetyl chloride (approx. 5.5-7.0 molar equivalents) to the cooled suspension while stirring vigorously.

-

Allow the reaction to stir at a low temperature for 2-4 hours.

-

Slowly add deionized water to the reaction mixture to quench excess chloroacetyl chloride and to initiate hydrolysis of the chlorinated intermediate.

-

Adjust the pH to neutral using a suitable base if necessary.

-

The product may precipitate or require extraction. Purify the crude product via recrystallization or column chromatography to obtain Iopamidol EP Impurity B.

Control Strategies and Conclusion

The definitive identification of Iopamidol EP Impurity B as a process-related impurity dictates a clear and effective control strategy. Prevention, rather than removal, is the most efficient approach.

Core Control Strategy: The primary point of control is the purity of the acylating agent , (S)-2-acetoxypropionyl chloride.

-

Raw Material Qualification: Implement stringent quality control checks on incoming batches of this raw material. Analytical methods such as Gas Chromatography (GC) or HPLC should be used to screen for the presence of chloroacetyl chloride and other C2-acylating contaminants.

-

Supplier Management: Work with qualified suppliers who can demonstrate robust control over their own manufacturing processes to minimize the generation of these impurities.

-

In-Process Controls: Monitor the reaction for the formation of Impurity B using in-process HPLC analysis. Early detection can help mitigate downstream issues.

Conclusion: The formation of Iopamidol EP Impurity B is a direct consequence of a competing acylation reaction on the common synthetic intermediate, Iopamidol Impurity A. The causative agent is a C2-acylating impurity, such as chloroacetyl chloride, present in the raw material used for the final synthetic step. It is not a product of Iopamidol degradation. This understanding allows for the implementation of a targeted control strategy focused on raw material purity, ensuring the consistent production of high-quality Iopamidol that meets rigorous pharmacopeial standards.

References

- Process for the preparation of iopamidol. (WO2000050385A1). Google Patents.

-

Iopamidol-impurities. Pharmaffiliates. Retrieved from [Link]

-

Iopamidol Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Retrieved from [Link]

- Synthetic methods of an impurity A and an impurity B of iopamidol. (CN105461581A). Google Patents.

-

Iopamidol EP Impurity B, Iopamidol BP Impurity B, Iopamidol USP RC B, this compound. Allmpus. Retrieved from [Link]

- Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound. (CN105272899A). Google Patents.

-

Iopamidol Impurities and Related Compound. Veeprho. Retrieved from [Link]

-

Iopamidol. PubChem, National Institutes of Health. Retrieved from [Link]

-

Iopamidol EP Impurity B. KM Pharma Solution Private Limited. Retrieved from [Link]

-

Iopamidol EP Impurity B | CAS 77868-41-8. Veeprho. Retrieved from [Link]

-

Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. PubMed, National Institutes of Health. Retrieved from [Link]

-

Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. PubMed, National Institutes of Health. Retrieved from [Link]

Sources

- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. kmpharma.in [kmpharma.in]

- 5. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 7. CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol - Google Patents [patents.google.com]

- 8. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

An In-depth Technical Guide on Iopamidol Forced Degradation Studies and Impurity Formation

Abstract

This technical guide provides a comprehensive framework for conducting forced degradation studies on Iopamidol, a widely used non-ionic, iodinated contrast agent.[1][2][3] The document delves into the scientific rationale behind stress testing, outlines detailed experimental protocols, and explores the analytical methodologies crucial for the identification and quantification of degradation products. By synthesizing regulatory expectations with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Iopamidol.

Introduction: The Imperative of Stability in Pharmaceutical Agents

Iopamidol, chemically known as N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a cornerstone in radiographic imaging.[1][4] Its efficacy is intrinsically linked to its chemical integrity. Forced degradation studies, or stress testing, are a regulatory requirement and a fundamental component of the drug development process.[5][6][7] These studies are designed to deliberately degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability studies.[8][9] The primary objectives are to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods capable of reliably separating and quantifying these impurities.[8][10][11] This proactive approach is essential for building robust formulations, defining stable storage conditions, and ensuring patient safety.[1]

Scientific Rationale: Designing a Scientifically Sound Forced Degradation Study

A well-designed forced degradation study is not a random exercise in chemical destruction but a systematic investigation into the molecule's inherent stability. The selection of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), and a deep understanding of the molecule's chemical structure.[5][10] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without completely destroying the molecule.[5][12]

Iopamidol's Structural Vulnerabilities:

Iopamidol's structure presents several key functional groups susceptible to degradation:

-

Amide Linkages: The two amide bonds in the side chains are prone to hydrolysis under both acidic and alkaline conditions.[13][14]

-

Secondary Alcohols: The hydroxyl groups on the side chains can be oxidized to form ketone derivatives.[13]

-

Tri-iodinated Benzene Ring: The carbon-iodine bonds can be cleaved under photolytic stress, leading to deiodination.[13][15]

The following diagram illustrates the logical workflow for a comprehensive forced degradation study of Iopamidol.

Caption: Experimental Workflow for Iopamidol Forced Degradation Studies.

Core Experimental Protocols

The following protocols are designed to be self-validating by including control samples and ensuring that the analytical methods used can distinguish between the API and its degradation products.

Materials and Reagents

-

Iopamidol API

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

Stress Conditions

3.2.1. Acidic and Alkaline Hydrolysis

-

Objective: To investigate the susceptibility of the amide bonds to hydrolysis.

-

Protocol:

-

Prepare a stock solution of Iopamidol in a suitable solvent (e.g., water or a water/methanol mixture).

-

For acidic hydrolysis, mix the stock solution with 0.1 M HCl.

-

For alkaline hydrolysis, mix the stock solution with 0.1 M NaOH.[13]

-

Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).[13]

-

At specified time points, withdraw samples, neutralize them (for both acidic and alkaline samples), and dilute to a suitable concentration for analysis.

-

A control sample of Iopamidol in the same solvent should be kept at the same temperature.

-

3.2.2. Oxidative Degradation

-

Objective: To assess the impact of oxidative stress on the secondary alcohol groups and other potential sites.

-

Protocol:

-

Treat the Iopamidol stock solution with 3% H₂O₂.[13]

-

Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).[13]

-

At the end of the exposure period, dilute the sample for analysis.

-

A control sample without H₂O₂ should be stored under the same conditions.

-

3.2.3. Photolytic Degradation

-

Objective: To evaluate the stability of Iopamidol under exposure to light, focusing on the potential for deiodination.

-

Protocol:

-

Expose a solution of Iopamidol to a light source that provides both UV and visible output (e.g., in a photostability chamber). The exposure should be consistent with ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[13]

-

Analyze both the exposed and control samples after a defined exposure period.

-

3.2.4. Thermal Degradation

-

Objective: To determine the effect of heat on the stability of Iopamidol.

-

Protocol:

-

Expose solid Iopamidol API and a solution of Iopamidol to elevated temperatures (e.g., 60-80°C) in a controlled oven.

-

For the solution, both neutral and buffered conditions can be tested.

-

Analyze the samples at various time points.

-

Control samples should be stored at a lower, controlled temperature.

-

Analytical Methodologies: The Key to Unlocking Degradation Pathways

The choice of analytical technique is critical for the success of a forced degradation study. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for impurity profiling due to their high resolution and sensitivity.[16][17]

HPLC/UPLC Method Development and Validation

A stability-indicating method must be able to separate the main Iopamidol peak from all potential degradation products.

-

Typical HPLC/UPLC Parameters:

-

Column: A reversed-phase C18 column is commonly used.[18]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed.

-

Detection: UV detection at a wavelength where Iopamidol and its impurities absorb is standard.

-

Column Temperature: Maintaining a consistent column temperature (e.g., 25-30°C) is crucial for reproducible results.[18]

-

-

Method Validation (as per ICH Q2(R1)): [19][20][21][22][23]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23] This is demonstrated by the separation of the main peak from all degradation products.

-

Linearity, Range, Accuracy, and Precision: These parameters are essential for the accurate quantification of impurities.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for determining the sensitivity of the method for detecting low levels of impurities.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Identification of Degradation Products

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the structural elucidation of unknown impurities.[1][17] By providing mass-to-charge ratio information, it allows for the determination of the molecular weight of degradation products, offering clues to their structure. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[1]

Iopamidol Degradation Pathways and Impurity Profile

Forced degradation studies have revealed several key degradation pathways for Iopamidol.[14]

-

Hydrolysis: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the amide linkages in the side chains, leading to the formation of the corresponding carboxylic acid and amine derivatives.[13][14] Alkaline conditions generally result in a faster rate of hydrolysis.[13]

-

Oxidation: Oxidative stress can lead to the oxidation of the secondary alcohol groups on the side chains to form ketone derivatives.[13] Hydroxylation of the aromatic ring is another possible degradation pathway.[13]

-

Photodegradation: Exposure to UV light can cause deiodination, where iodine atoms are cleaved from the benzene ring, and hydroxylation.[14][15]

The following diagram illustrates the primary degradation pathways of Iopamidol.

Caption: Primary Degradation Pathways of Iopamidol.

Table 1: Summary of Iopamidol Degradation Products under Various Stress Conditions

| Stress Condition | Primary Degradation Pathway | Key Degradation Products |

| Acidic Hydrolysis | Amide bond cleavage | Corresponding carboxylic acid and amine derivatives |

| Alkaline Hydrolysis | Amide bond cleavage | Corresponding carboxylic acid and amine derivatives (typically faster than acidic) |

| Oxidative (H₂O₂) | Oxidation of secondary alcohols | Ketone derivatives |

| Hydroxylation | Hydroxylated aromatic ring derivatives | |

| Photolytic (UV/Vis) | Deiodination | Mono-, di-, and non-iodinated derivatives |

| Hydroxylation | Hydroxylated derivatives | |

| Thermal | Slow hydrolysis of amide bonds | Generally stable under typical thermal stress conditions |

Conclusion: From Data to Dossier

The insights gained from forced degradation studies are integral to the regulatory submission process. A comprehensive report should be generated that includes:

-

A detailed description of the stress conditions applied.

-

The analytical procedures used and their validation data.

-

A summary of the degradation products formed under each condition.

-

The proposed degradation pathways.

-

Evidence of the stability-indicating nature of the analytical method.

By adhering to a scientifically rigorous and methodologically sound approach to forced degradation studies, pharmaceutical scientists can ensure the development of a stable, safe, and effective Iopamidol product.

References

-

Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. (2014). Water Research. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc.. [Link]

-

An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. (n.d.). ACD/Labs. [Link]

-

New developments in the pharmaceutical stress testing industry. (2021). European Pharmaceutical Review. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Stress Testing: Significance and symbolism. (2025). ScienceDirect. [Link]

-

Drug Product Stress Testing. (n.d.). Neopharm Labs. [Link]

-

Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. (2023). Journal of Environmental Sciences. [Link]

-

Iopamidol. (n.d.). PubChem. [Link]

-

Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2023). Journal of Pharmaceutical Sciences. [Link]

-

Iopamidol API. (n.d.). Midas Pharma. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

-

Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

-

Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023). Science of The Total Environment. [Link]

-

Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. (2020). Water Research. [Link]

-

Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. (2014). Water Research. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

-

Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2016). ResearchGate. [Link]

-

ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

-

ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

-

Development, chemistry, and physical properties of iopamidol and its analogues. (1983). Investigative Radiology. [Link]

-

Iopamidol Impurities and Related Compound. (n.d.). Veeprho. [Link]

-

Iopamidol. (n.d.). Wikipedia. [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Separation and purification of iopamidol using preparative high-performance liquid chromatography. (2025). ResearchGate. [Link]

-

Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite. (2018). Molecules. [Link]

-

Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation. (2020). Langmuir. [Link]

-

Safety Data Sheet. (2023). Bracco. [Link]

-

ISOVUE®-300 ISOVUE®-370. (n.d.). U.S. Food and Drug Administration. [Link]

Sources

- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Iopamidol [midas-pharma.com]

- 3. Iopamidol - Wikipedia [en.wikipedia.org]

- 4. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. wisdomlib.org [wisdomlib.org]

- 7. ijcrt.org [ijcrt.org]

- 8. Drug Product Stress Testing | Neopharm Labs [neopharmlabs.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. acdlabs.com [acdlabs.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 20. researchgate.net [researchgate.net]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. jordilabs.com [jordilabs.com]

- 23. database.ich.org [database.ich.org]

Methodological & Application

Application Note: A Guide to the Analysis of Desmethyl Iopamidol in Pharmacopeial Assays

Foundational Principles: Iopamidol and the Imperative of Purity

Iopamidol is a non-ionic, water-soluble iodinated contrast agent, indispensable in modern diagnostic imaging procedures such as CT scans and angiography.[1][2][3] Its function is to opacify body structures to X-rays, with the degree of opacity directly related to the concentration of the iodinated agent.[2] The intricate, multi-step synthesis of Iopamidol, coupled with its potential for degradation under various stress conditions (e.g., alkaline, oxidative, photolytic), means that the final active pharmaceutical ingredient (API) can contain process-related and degradation impurities.[1][3][4]

Controlling these impurities is not merely a matter of compliance; it is fundamental to the safety and efficacy of the final drug product.[1][2] Pharmacopeial bodies, chiefly the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish rigorous standards and analytical procedures to identify and quantify these related substances, ensuring that they remain below specified safety thresholds.[1] This guide focuses specifically on a critical impurity, Desmethyl Iopamidol, providing in-depth protocols and scientific rationale for its analysis within the USP/EP framework.

Spotlight on the Analyte: this compound (Iopamidol EP Impurity B)

This compound, identified as Iopamidol EP Impurity B, is a known related substance of Iopamidol.[5][6][7] Its presence in the API is carefully monitored as part of the overall impurity profile. Understanding its structure and behavior relative to the parent Iopamidol molecule is key to developing a robust analytical method capable of resolving and accurately quantifying it. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for this purpose, offering the high resolution required to separate structurally similar compounds within a complex mixture.[1][2][8]

The logical relationship between Iopamidol and its key impurities is foundational to the analytical strategy. The goal is to ensure the method can distinguish the main compound from its potential variants.

Caption: Relationship between Iopamidol and its key related substances.

The Regulatory Framework: USP and EP Chromatographic Standards

The analytical methods for Iopamidol are governed by specific monographs within the USP and EP. However, these monographs are built upon the principles outlined in the general chapters on chromatography—namely USP General Chapter <621> Chromatography and EP General Chapter 2.2.46 Chromatographic Separation Techniques .[9][10][11][12] These chapters are critical as they define the foundational parameters, calculations, and, importantly, the system suitability requirements that ensure an analytical system is performing adequately for its intended purpose.[9][13][14] They also provide harmonized guidelines on permissible adjustments to chromatographic methods, allowing laboratories to adapt methods to their specific instrumentation while maintaining validated results.[9][14]

A core principle of trustworthiness in these assays is the System Suitability Test (SST) . The SST is not a mere formality; it is a self-validating check performed before any sample analysis.[13] By verifying parameters like resolution, peak symmetry (tailing factor), and precision (repeatability), the SST confirms that the chromatographic system can adequately separate the analyte of interest from other components and produce reliable, reproducible data.[11][15][16]

Application Protocol: Quantifying this compound in Iopamidol API

This section provides a detailed, step-by-step protocol for the determination of this compound and other related substances in Iopamidol, synthesized from established pharmacopeial methods.

Objective

To identify and quantify this compound (EP Impurity B) and other specified and unspecified impurities in a sample of Iopamidol drug substance using a gradient HPLC-UV method, in accordance with USP/EP standards.

Materials and Reagents

-

Reference Standards:

-

Solvents & Chemicals:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Monobasic Potassium Phosphate (or similar buffer salt)

-

Phosphoric Acid

-

Water (HPLC Grade, e.g., Milli-Q or equivalent)

-

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Gradient pumping system

-

Autosampler

-

Column thermostat

-

UV-Vis Detector

-

Chromatographic Conditions

The selection of chromatographic conditions is driven by the need to achieve baseline separation between the main Iopamidol peak and all specified impurities, particularly closely eluting ones. The use of a reversed-phase C18 column is standard for separating polar to moderately nonpolar compounds like Iopamidol and its relatives. A gradient elution is necessary to resolve early-eluting polar impurities while ensuring that later-eluting, more nonpolar compounds are eluted in a reasonable time with good peak shape.

| Parameter | Recommended Setting | Causality and Justification |

| Column | L1 packing (C18), 4.6 mm x 250 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain and separate Iopamidol and its related substances. The column dimensions and particle size are standard for robust, high-resolution separations as per pharmacopeial guidelines. |

| Mobile Phase A | Buffer Solution (e.g., Phosphate buffer, pH adjusted) | A buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and improved peak shapes. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier is used to control the elution strength of the mobile phase. A gradient from low to high organic content is used to elute compounds with varying polarities. |

| Gradient Program | Time-based linear gradient (e.g., 0-30 min, 5% to 40% B) | A gradient is essential for resolving a wide range of impurities with different chemical properties in a single run. The specific slope of the gradient is optimized to maximize resolution between critical peak pairs.[14] |

| Flow Rate | 1.0 - 2.0 mL/min | This flow rate provides a balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[21] |

| Column Temperature | 30 - 40 °C | Maintaining a constant, elevated column temperature reduces mobile phase viscosity, improves peak efficiency, and ensures retention time reproducibility. Temperature is a critical parameter to control for robustness.[1] |

| Detection Wavelength | 240 nm | This wavelength is chosen based on the UV absorbance maximum of Iopamidol and its chromophoric impurities, providing high sensitivity for detection.[21] |

| Injection Volume | 10 - 20 µL | The volume is selected to ensure sufficient mass is loaded onto the column for sensitive detection without causing peak distortion or column overload.[21] |

Preparation of Solutions

-

System Suitability Solution (SSS): Prepare a solution containing Iopamidol RS and key specified impurities (including this compound) at concentrations that will allow for the verification of resolution. For example, a solution containing Iopamidol (~0.02 mg/mL) and Iopamidol Related Compound B (~0.01 mg/mL) is often used to demonstrate resolution.[22]

-

Causality: This solution is the primary tool for validating the method's performance on a given day. It directly tests the most critical separation specified in the monograph, ensuring the system can differentiate between the parent drug and a closely related compound.

-

-

Standard Solution: Prepare a solution of Iopamidol RS at a known concentration, typically very dilute (e.g., matching the 0.1% impurity level relative to the test solution). This is used for the quantification of impurities.

-

Test Solution: Accurately weigh and dissolve the Iopamidol API sample in water or mobile phase A to achieve a high concentration (e.g., 10 mg/mL).[23] This high concentration is necessary to detect impurities present at very low levels (e.g., 0.1%).

Experimental Protocol: Step-by-Step

-

System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the SSS one or more times. Verify that the resolution between the two principal peaks (e.g., Iopamidol and Iopamidol Related Compound B) is not less than the value specified in the monograph (e.g., R ≥ 7.0).[22]

-

Inject the Standard Solution five or six times. Calculate the relative standard deviation (RSD) of the peak areas. The RSD should be not more than 5.0% (or as specified).

-

Determine the tailing factor (symmetry factor) for the Iopamidol peak. It should typically be between 0.8 and 1.8.[11]

-

Trustworthiness Check: Do not proceed with sample analysis if any of the SST criteria fail. Failing SST indicates a problem with the column, mobile phase, or instrument that would invalidate any subsequent results.

-

-

Analysis:

-

Once the system passes the SST, inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject the Test Solution in duplicate.

-

Inject the Standard Solution periodically (e.g., after every 6-10 sample injections) to verify system stability throughout the analytical run.

-

-

Data Integration and Calculation:

-

Integrate all peaks in the chromatogram of the Test Solution, disregarding any peaks from the blank and any peak with an area less than the disregard limit (e.g., 0.05%).

-

Calculate the percentage of this compound and other impurities using the peak area response from the Standard Solution or by area normalization, as specified in the monograph.

-

Formula (using external standard): % Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Test) * 100

-

Analytical Workflow and Data Management

The entire process, from preparation to final report, must follow a logical and documented workflow to ensure data integrity and compliance.

Caption: Standard workflow for pharmacopeial impurity analysis.

References

- Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - Benchchem.

- A Comparative Guide to Robustness Testing of Analytical Procedures for Iopamidol Impurities - Benchchem.

- Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Form

- Understanding the L

- 〈621〉 Chrom

- Navigating Iopamidol Impurity Analysis: A Comparative Guide to HPLC and UPLC - Benchchem.

- Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards.

- CAS 60166-98-5 (Iopamidol EP Impurity A) - BOC Sciences.

- Are You Sure You Understand USP <621>?

- Iopamidol EP Impurity A - SRIRAMCHEM.

- Iopamidol EP Impurity A | CAS 60166-98-5 - Veeprho.

- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.

- 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46.

- Update: European Pharmacopeia EP 2.2.46 - Phenomenex.

- USP-NF 〈621〉 Chrom

- Iopamidol EP Impurity B (this compound) - Axios Research.

- Further Modifications to USP Chapter <621> Chrom

- Iopamidol Related Compound A (50 mg) (N,N'-Bis-(1,3-dihydroxy-2-propyl) - USP.

- Iopamidol Impurities and Rel

- Buy Iopamidol Related Compound B Reference Standard, USP-1344735 - Chromachemie.

- Iopamidol Related Compound C USP Reference Standard - Sigma-Aldrich.

- Iopamidol USP 2025.

- USP Monographs: Iopamidol - USP29-NF24.

- IOPAMIDOL - precisionFDA.

- Iopamidol Injection USP 2025.

- Iopamidol EP Impurity B (this compound) - Axios Research.

- This compound CAS 77868-41-8 - United St

- 5-amino-2,4,6-triiodobenzene-1,3 - European Pharmacopoeia 6.0.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. veeprho.com [veeprho.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Iopamidol EP Impurity A | Axios Research [axios-research.com]

- 6. Iopamidol |Axios Research [axios-research.com]

- 7. usbio.net [usbio.net]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. â©621⪠Chromatography [doi.usp.org]

- 11. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 12. drugfuture.com [drugfuture.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]

- 15. uni-onward.com.tw [uni-onward.com.tw]

- 16. Further Modifications to USP Chapter <621> Chromatography Published for Comment - ECA Academy [gmp-compliance.org]

- 17. Iopamidol Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 18. GSRS [precision.fda.gov]

- 19. [Iopamidol Related Compound A (50 mg) (N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide)] - CAS [60166-98-5] [store.usp.org]

- 20. Buy Iopamidol Related Compound B Reference Standard, USP-1344735 [chromachemie.co.in]

- 21. uspbpep.com [uspbpep.com]

- 22. trungtamthuoc.com [trungtamthuoc.com]

- 23. trungtamthuoc.com [trungtamthuoc.com]

Application Notes and Protocols: Desmethyl Iopamidol as a Reference Standard

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Reference standards serve as the bedrock of these measurements, providing a benchmark against which product identity, purity, quality, and strength are assessed.[1] Desmethyl Iopamidol, a key related substance of the non-ionic, low-osmolar iodinated contrast agent Iopamidol, is a critical reference standard for ensuring the safety and efficacy of the final drug product.[2][3][4]

Iopamidol's complex multi-step synthesis means that impurities must be rigorously monitored to comply with pharmacopeial standards set by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as guidelines from the International Council for Harmonisation (ICH).[5] This document provides a comprehensive protocol for the proper use of this compound as a reference standard, grounded in established scientific principles and regulatory expectations.[6]

Understanding this compound

2.1. Chemical Identity and Properties

This compound is structurally similar to Iopamidol, differing by the absence of a methyl group. A thorough understanding of its chemical and physical properties is fundamental to its correct application as a reference standard.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | [3][7][8] |

| Molecular Weight | 777.09 g/mol | [3][7][8] |

| CAS Number | 60166-93-0 | [3][7][9] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water | [10] |

2.2. Classification and Traceability

Reference standards are categorized as either primary or secondary (working) standards.

-

Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards.[1] These are typically obtained from pharmacopeial bodies (e.g., USP, EP).

-

Secondary (Working) Reference Standard: A substance whose characteristics are established by comparison to a primary reference standard.[11][12] These are often prepared in-house or sourced from commercial suppliers and are used for routine analysis.[11][12]

It is crucial that any secondary standard of this compound be traceable to a primary standard, with its purity and identity thoroughly characterized.[11][13]

Protocol for Handling and Storage of this compound Reference Standard

The integrity of a reference standard is contingent upon its proper handling and storage. Deviations can compromise its purity and, consequently, the validity of analytical results.

3.1. Initial Receipt and Documentation

Upon receipt of the this compound reference standard, the following steps are mandatory:

-

Verification: Cross-reference the received material with the Certificate of Analysis (CoA). The CoA is a critical document that provides information on the lot number, purity, identity, and recommended storage conditions.[14]

-

Log Entry: Record the receipt date, lot number, supplier, and initial quantity in a dedicated reference standard logbook or a Laboratory Information Management System (LIMS).[13]

-

Visual Inspection: Examine the container for any signs of damage or contamination.

3.2. Storage Conditions

Proper storage is essential to maintain the stability of the reference standard.

-

Temperature: Store at controlled room temperature (25°C), with excursions permitted between 15°C and 30°C, unless otherwise specified on the CoA.[9]

-

Light: Protect from light by storing in a light-resistant container.[9]

-

Moisture: Keep the container tightly closed to protect from moisture.[1]

3.3. Requalification and Expiry

Reference standards must be periodically requalified to ensure their continued fitness for use.[13] The requalification period should be based on stability data. If a retest date is provided by the manufacturer, the standard should be re-evaluated before this date.

Preparation of Standard Solutions: A Step-by-Step Protocol

The preparation of accurate standard solutions is a critical step in quantitative analysis. The following protocol outlines the preparation of a stock and working standard solution of this compound, typically for use in High-Performance Liquid Chromatography (HPLC) analysis.

4.1. Equipment and Materials

-

This compound Reference Standard

-

Analytical balance (readable to at least 0.01 mg)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

HPLC-grade water and acetonitrile (or other appropriate solvents as per the analytical method)

-

Syringe filters (e.g., 0.45 µm PVDF)

4.2. Workflow for Standard Solution Preparation

Caption: Workflow for preparing stock and working standard solutions.

4.3. Detailed Protocol

-

Stock Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound reference standard. b. Quantitatively transfer the weighed standard to a 100 mL volumetric flask. c. Add approximately 70 mL of the diluent (e.g., HPLC-grade water) and sonicate for 5-10 minutes to dissolve. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix well. f. This solution is the Stock Solution. Calculate the exact concentration based on the weighed amount and the purity stated in the CoA.

-

Working Standard Solution Preparation (e.g., 10 µg/mL): a. Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask. b. Dilute to the mark with the mobile phase and mix well. c. This is the Working Standard Solution. d. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.4. Stability of Solutions

The stability of stock and working solutions should be established to determine their appropriate storage conditions and shelf life.[14] It is recommended to evaluate short-term stability at room temperature for at least 6 hours and long-term stability under refrigerated or frozen conditions.[14]

Application in Analytical Method Validation

The this compound reference standard is indispensable for the validation of analytical methods intended to quantify it as an impurity in Iopamidol drug substances and products.[6] Method validation ensures that the analytical procedure is fit for its intended purpose.[15][16]

5.1. Key Validation Parameters

The following validation parameters are assessed using the this compound reference standard:

| Validation Parameter | Purpose | Typical Experiment |

| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components. | Analyze a blank, a placebo, the Iopamidol API, and the this compound standard. Spike the API with the standard to show resolution. |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Prepare a series of at least five concentrations of the standard and plot the response versus concentration. |

| Accuracy | To demonstrate the closeness of the test results to the true value. | Analyze a sample with a known concentration of the standard (e.g., a spiked placebo) and calculate the percent recovery.[15] |

| Precision | To demonstrate the degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels. | Perform multiple preparations of the standard at the same concentration and analyze. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by analyzing a series of dilute solutions of the standard and establishing the concentration at which a signal-to-noise ratio of approximately 10:1 is achieved. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Determined by analyzing a series of dilute solutions of the standard and establishing the concentration at which a signal-to-noise ratio of approximately 3:1 is achieved. |

| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | Vary parameters such as mobile phase composition, pH, column temperature, and flow rate and assess the impact on the results. |

5.2. System Suitability

Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting the working standard solution multiple times and evaluating parameters like peak area precision, tailing factor, and theoretical plates.

Conclusion: Ensuring Data Integrity through Proper Reference Standard Usage

The meticulous use of the this compound reference standard is not merely a procedural formality; it is a cornerstone of scientific integrity in pharmaceutical analysis. Adherence to the protocols outlined in this guide for the handling, storage, and preparation of standard solutions will ensure the generation of reliable and reproducible data. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of Iopamidol-containing drug products.

References

-

Pitrè, D., & Felder, E. (1980). Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301-S309. [Link]

-

Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

-

World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]

-

Stevenson, L., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 15(4), 1034–1043. [Link]

-

MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

-

Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

-

United States Pharmacopeia. (2025). Iopamidol. In USP-NF. [Link]

-

Patel, D. A., et al. (2015). Preparation and evaluation of iopamidol parenteral formulation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3473. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved February 7, 2026, from [Link].

-

Naidong, W., & Ghodbane, S. (1996). Development and validation of an HPLC method for the quantitation of tromethamine in iopamidol injection. Journal of Liquid Chromatography & Related Technologies, 19(13), 2133-2147. [Link]

-

Chemsrc. (n.d.). Iopamidol. Retrieved August 25, 2025, from [Link].

-

Wikipedia. (n.d.). Iopamidol. Retrieved from [Link]

-

PharmTech. (2023). Analytical Method Development and Validation in Pharmaceuticals. Retrieved October 18, 2025, from [Link].

-

Kumar, S., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study). International Journal of Science and Research, 13(5), 112-120. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary - Iopamidol. Retrieved from [Link]

-

Veeprho. (n.d.). Iopamidol Working Standard (Secondary Reference Standard). Retrieved from [Link]

-

Sharma, A., & Sharma, R. (2012). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 3(4), 10-17. [Link]

-

Boudreau, S. P., et al. (2020). Analytical Method Development and Validation Overview. In Handbook of Stability Testing in Pharmaceutical Development (pp. 29-56). Springer, New York, NY. [Link]

-

U.S. Food and Drug Administration. (2011). ISOVUE®-370 (lopamidol Injection 76%) Label. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Iopamidol - Wikipedia [en.wikipedia.org]

- 3. Iopamidol | CAS 60166-93-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Facebook [cancer.gov]

- 5. veeprho.com [veeprho.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Iopamidol | CAS#:62883-00-5 | Chemsrc [chemsrc.com]

- 9. Iopamidol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 10. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. veeprho.com [veeprho.com]

- 13. mriglobal.org [mriglobal.org]

- 14. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijprajournal.com [ijprajournal.com]

- 16. iosrphr.org [iosrphr.org]

Application Notes & Protocols: A Guide to Sample Preparation for Desmethyl Iopamidol Analysis

Introduction: The Analytical Imperative for Desmethyl Iopamidol

Iopamidol is a non-ionic, low-osmolar iodinated contrast agent, established as a cornerstone in medical imaging for enhancing the visibility of internal structures in X-ray and computed tomography (CT) scans.[1][2][3] Its diagnostic efficacy is predicated on its high water solubility and rapid excretion from the body.[1][2] this compound is recognized as a key impurity of Iopamidol, potentially arising during synthesis or degradation.[4]

The precise quantification of this compound in biological matrices such as plasma, serum, and urine is critical for several reasons. In pharmaceutical manufacturing, it is a crucial quality control parameter to ensure the purity and safety of the final drug product.[3] For clinical and toxicological studies, tracking its presence can provide insights into the metabolism and stability of the parent compound, Iopamidol, within a biological system.

Modern bioanalytical workflows overwhelmingly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its unparalleled sensitivity and selectivity.[5][6] However, the accuracy and robustness of any LC-MS/MS method are fundamentally dependent on the quality of the sample preparation. Biological samples are complex mixtures containing high concentrations of proteins, salts, phospholipids, and other endogenous molecules that can interfere with analysis, causing ion suppression and compromising data integrity.[7][8]

This technical guide provides an in-depth exploration of the principal sample preparation techniques for the analysis of this compound. We will dissect the underlying mechanisms of each method, present validated protocols, and offer expert insights to guide researchers in selecting the optimal strategy for their analytical objectives.

Analyte & Matrix: Core Considerations

A successful sample preparation strategy begins with a firm understanding of both the analyte and the matrix from which it must be isolated.

-

This compound: This molecule is structurally analogous to Iopamidol, characterized by a tri-iodinated benzene ring core, making it a highly polar and water-soluble compound.[2][9] Its key physicochemical properties are summarized in Table 1. This high polarity dictates the choice of solvents and extraction phases.

-

Biological Matrices: Plasma and serum are the most common matrices for pharmacokinetic and bioequivalence studies. Their primary challenge is the high abundance of proteins (e.g., albumin), which can precipitate in the analytical system, foul the LC column, and cause significant matrix effects.[7] Urine is a less complex matrix but requires preparation to remove salts and other interfering compounds.

| Property | Data | Reference |

| Chemical Formula | C₁₆H₂₀I₃N₃O₈ | [4][] |

| Molecular Weight | ~763.07 g/mol | [4][] |

| Appearance | Assumed to be a white to off-white solid | |

| Solubility | Expected to be highly soluble in water, similar to Iopamidol | [2] |

Table 1: Physicochemical Properties of this compound.

Core Sample Preparation Techniques

The goal of sample preparation is twofold: to remove interfering matrix components and, if necessary, to concentrate the analyte to improve detection sensitivity.[11] We will explore three industry-standard techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT): The High-Throughput Workhorse

Principle: PPT is the simplest method for removing proteins from biological samples.[8] It involves adding a water-miscible organic solvent to the plasma or serum sample, which reduces the solvation capacity of the aqueous environment, causing proteins to denature, aggregate, and precipitate out of solution.[12]

Protocol: Acetonitrile-Based Protein Precipitation

-

Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile (ACN). This 3:1 ratio of solvent to sample is highly effective for protein removal.[7][13]

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.

-

Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the sample at ≥14,000 x g for 10 minutes at 4°C to form a tight protein pellet.[14]

-

Carefully aspirate the supernatant, which contains this compound, and transfer it to a clean tube or 96-well plate for analysis.

-

The supernatant can be injected directly or evaporated to dryness and reconstituted in a mobile phase-compatible solvent to increase concentration.

Expert Insights:

-

Advantages: This method is fast, inexpensive, and easily automated for high-throughput screening.[12]

-

Limitations: PPT is a non-selective technique. While it removes proteins, it does not eliminate other endogenous components like phospholipids, which are a major cause of ion suppression in LC-MS/MS.[8] The resulting extract is also diluted, which may be problematic for analytes at very low concentrations.

Liquid-Liquid Extraction (LLE): Partition-Based Purification

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[15] The analyte of interest partitions into the phase in which it is more soluble, leaving interfering substances behind.[16][17]

Protocol: LLE for Polar Analytes (Conceptual)

Note: Due to the high polarity of this compound, standard LLE with non-polar solvents like hexane or ethyl acetate would result in poor recovery. A more advanced approach, such as supported liquid extraction (SLE) or using a more polar organic solvent that forms a distinct phase, would be necessary.

-

Pipette 200 µL of the biological sample into a glass tube.

-

Add 1 mL of a suitable organic solvent (e.g., a mixture containing a more polar solvent like butanol, or using ion-pairing agents to increase hydrophobicity).

-

Vortex vigorously for 2-5 minutes to maximize the surface area between the two phases and facilitate analyte transfer.

-

Centrifuge at 2,000-3,000 x g for 10 minutes to achieve complete phase separation.

-

Carefully remove the desired layer (for a polar analyte, this will likely be the aqueous layer unless specific partitioning strategies are used).

-

Evaporate the collected phase and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Expert Insights:

-

Advantages: LLE can produce a significantly cleaner extract than PPT by removing lipids and other non-polar interferences.[17] It can also provide some sample concentration.

-

Limitations: LLE is more labor-intensive and time-consuming than PPT.[18] It requires larger volumes of organic solvents and can be difficult to automate. Emulsion formation at the phase interface can also be a significant problem, leading to poor recovery and reproducibility. For highly polar analytes like this compound, achieving efficient extraction into an organic phase is challenging without method modification.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

Principle: SPE is a chromatographic technique that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase).[19] The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte.[20]

Protocol: Reversed-Phase SPE for this compound

Sorbent Choice: A polymeric reversed-phase sorbent is recommended for its stability across a wide pH range and its strong retention of polar compounds.

-

Conditioning: Equilibrate the SPE cartridge (e.g., 1 mL, 30 mg polymeric RP sorbent) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. This activates the stationary phase. Do not allow the sorbent bed to dry out.

-

Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with 2% phosphoric acid in water. Load 200 µL of the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop/second). The acidic pH ensures the analyte is in a state suitable for retention.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing salts, proteins, and other highly polar interferences that were not retained on the sorbent, while this compound remains bound.

-

Elution: Elute this compound from the cartridge using 500 µL of methanol or acetonitrile. The strong organic solvent disrupts the interaction between the analyte and the stationary phase, releasing it into the collection tube.

-

Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step provides a 2x concentration factor.

Sources

- 1. What is the mechanism of Iopamidol? [synapse.patsnap.com]

- 2. Iopamidol [midas-pharma.com]

- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. usbio.net [usbio.net]

- 5. norlab.com [norlab.com]

- 6. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. news-medical.net [news-medical.net]

- 9. Development, chemistry, and physical properties of iopamidol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Technical Tip: Protein Precipitation [phenomenex.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 16. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]

- 17. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]

- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 19. 固相萃取(SPE)_SPE原理_SPE应用-默克生命科学 [sigmaaldrich.cn]

- 20. What Is Solid Phase Extraction (SPE) Technology? - News - News [alwsci.com]

Troubleshooting & Optimization

Impact of column temperature on Iopamidol impurity profiling

Technical Support Center: Iopamidol Impurity Profiling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Iopamidol impurity profiling. This guide is designed to provide in-depth answers and troubleshooting advice for common issues encountered during the analytical characterization of Iopamidol, with a specific focus on the critical role of HPLC column temperature.

Frequently Asked Questions (FAQs)

Q1: Why is column temperature such a critical parameter in the HPLC analysis of Iopamidol and its impurities?

Column temperature is a powerful yet often underestimated parameter in High-Performance Liquid Chromatography (HPLC) method development for Iopamidol.[1][2] Its influence is multifaceted, directly impacting several key chromatographic factors:

-

Mobile Phase Viscosity: As temperature increases, the viscosity of the mobile phase (typically a water/acetonitrile or water/methanol mixture) decreases.[2][3] This reduction in viscosity lowers the system backpressure, which can allow for the use of higher flow rates to shorten analysis times or the use of longer columns for improved resolution.[2]

-